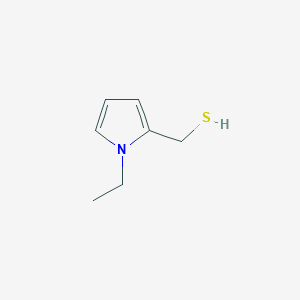
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol is a chiral compound with significant importance in organic chemistry. It is a stereoisomer, specifically an enantiomer, which means it has a non-superimposable mirror image. This compound is characterized by its unique structure, which includes a naphthalene ring system with a hydroxyl group and a methyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-methyl-1-tetralone can be performed using a chiral borane reagent under controlled conditions to yield the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts or enzymatic processes. These methods are preferred due to their high enantioselectivity and efficiency. Enzymatic reduction of the ketone precursor using specific reductases can produce the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-1-tetralone.
Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Industry: It is used in the synthesis of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
(1R,2S)-2-Methyl-1,2-dihydronaphthalen-1-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activities.
2-Methyl-1-tetralone: The ketone precursor used in the synthesis of (1S,2R)-2-Methyl-1,2-dihydronaphthalen-1-ol.
2-Methyl-1,2,3,4-tetrahydronaphthalene: A reduced derivative of the compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantioselective interactions with biological targets make it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(1S,2R)-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-8,11-12H,1H3/t8-,11+/m1/s1 |
Clave InChI |
PVRGMTGDVJIXGL-KCJUWKMLSA-N |
SMILES isomérico |
C[C@@H]1C=CC2=CC=CC=C2[C@H]1O |
SMILES canónico |
CC1C=CC2=CC=CC=C2C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)

![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11922460.png)



![3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11922491.png)
![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)


